8-Azidocyclic adenosine diphosphate-ribose

Calcium Signaling Second Messenger Pharmacology Sea Urchin Model

Identifying cADPR-binding proteins requires covalent tagging-a capability reversible antagonists cannot provide. 8-N3-cADPR is the only 8-substituted cADPR analog with a photoreactive azide, enabling UV-induced nitrene insertion for permanent target labeling. • Dual-function azide: photoaffinity tag + bioorthogonal CuAAC click chemistry handle for fluorescent/biotin conjugation or bead-based pull-down • Validated specificity: labels 140 and 100 kDa cADPR-binding proteins in sea urchin egg microsomes; competitively displaced by cADPR but not by unrelated nucleotides (ADP-ribose, AMP, ADP, ATP, cAMP, IP3) • Intermediate antagonist potency between 8-NH2- and 8-Br-cADPR, providing quantitative SAR anchor Lyophilized powder. For target ID, pull-down/MS proteomics, and cellular imaging workflows.

Molecular Formula C15H20N8O13P2
Molecular Weight 582.31 g/mol
Cat. No. B13716827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azidocyclic adenosine diphosphate-ribose
Molecular FormulaC15H20N8O13P2
Molecular Weight582.31 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)NC3=C4C(=NC=N3)N(C5C(C(C(O5)COP(=O)(O1)OP(=O)(O)O)O)O)C(=N4)N=[N+]=[N-])O)O
InChIInChI=1S/C15H20N8O13P2/c16-22-21-15-19-6-11-17-3-18-12(6)23(15)14-10(27)8(25)5(35-14)2-33-38(31,36-37(28,29)30)32-1-4-7(24)9(26)13(20-11)34-4/h3-5,7-10,13-14,24-27H,1-2H2,(H,17,18,20)(H2,28,29,30)/t4-,5-,7-,8-,9-,10-,13+,14-,38?/m1/s1
InChIKeyVZJBHZHVGJAQMW-IDRSVVGJSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azidocyclic ADP-Ribose (8-N3-cADPR): A Photoaffinity Antagonist for cADPR Calcium Signaling Studies


8-Azidocyclic adenosine diphosphate-ribose (8-N3-cADPR; CAS 150424-94-5) is a synthetic 8-substituted analog of the endogenous calcium-mobilizing second messenger cyclic ADP-ribose (cADPR) [1]. The compound retains the core cyclic nucleotide structure of cADPR but features a photoreactive azido (-N3) group at the 8-position of the adenine ring, enabling its primary utility as a photoaffinity probe for identifying and characterizing cADPR-binding proteins [1][2]. Unlike the endogenous agonist cADPR, 8-N3-cADPR functions as a competitive antagonist of cADPR-induced intracellular Ca2+ release and does not itself trigger calcium mobilization [3].

Why cADPR Analogs Cannot Be Interchanged: Differential Pharmacology of 8-N3-cADPR vs. 8-Substituted Antagonists


Procurement of a generic 8-substituted cADPR analog without consideration of the specific substituent introduces unacceptable experimental ambiguity. While all 8-substituted cADPR analogs (including 8-N3-, 8-NH2-, and 8-Br-cADPR) bind to the cADPR receptor site and function as competitive antagonists, their quantitative potency and additional functional properties diverge substantially [1]. Critically, only the 8-azido derivative enables covalent photoaffinity labeling via UV-induced nitrene insertion, a unique capability that transforms the compound from a reversible pharmacological tool into a permanent protein tag for identification and pull-down studies [2]. Furthermore, the azido group confers dual utility as a bioorthogonal click chemistry handle, a feature entirely absent from the 8-amino and 8-bromo analogs [3]. Selecting 8-N3-cADPR is therefore essential for experiments requiring target identification, covalent capture, or downstream click conjugation; substitution with a non-photoactivatable analog would render these objectives unattainable.

Quantitative Differentiation of 8-N3-cADPR: Evidence-Based Procurement Rationale


Functional Antagonism vs. cADPR: Reversible Competitive Inhibition in Sea Urchin Egg Homogenates

In direct functional assays using sea urchin egg microsomes, 8-N3-cADPR alone does not induce Ca2+ release, whereas cADPR (the endogenous agonist) elicits robust Ca2+ mobilization. When co-applied, 8-N3-cADPR inhibits cADPR-induced Ca2+ release in a concentration-dependent and reversible manner; this inhibition is overcome by high concentrations of cADPR, confirming competitive antagonism at a shared binding site [1]. 8-N3-cADPR also effectively competes for [32P]cADPR binding to microsomes, and reciprocally, [32P]8-N3-cADPR binding is selectively displaced by both cADPR and unlabeled 8-N3-cADPR, but not by ADP-ribose, AMP, ADP, ATP, cyclic AMP, or inositol 1,4,5-trisphosphate, demonstrating target specificity [1].

Calcium Signaling Second Messenger Pharmacology Sea Urchin Model

Photoaffinity Labeling Specificity: Covalent Tagging of 100 and 140 kDa cADPR-Binding Proteins

Upon UV photolysis of sea urchin egg microsomes preincubated with [32P]8-N3-cADPR, two specific protein bands of approximately 140 kDa and 100 kDa become covalently radiolabeled [1]. This labeling is prevented by co-incubation with excess unlabeled 8-N3-cADPR or nanomolar concentrations of cADPR, but is not blocked by micromolar concentrations of ADP-ribose, AMP, ADP, ATP, cyclic AMP, or IP3, confirming the specificity of the interaction [1]. No other 8-substituted cADPR analog (e.g., 8-NH2-cADPR or 8-Br-cADPR) provides this photoaffinity functionality; these analogs are purely reversible ligands incapable of forming covalent adducts [2].

Photoaffinity Labeling Target Identification Protein Biochemistry

Relative Antagonist Potency: Rank Order Among 8-Substituted cADPR Analogs

Among the classic 8-substituted cADPR antagonists, 8-N3-cADPR exhibits intermediate potency, positioned between the most potent 8-amino-cADPR and the least potent 8-bromo-cADPR [1][2]. While 8-amino-cADPR has a reported IC50 of approximately 0.01 µM in sea urchin egg homogenates [3], and 8-bromo-cADPR shows IC50 values ranging from 0.97 µM to 1.7 µM depending on the assay [3], 8-N3-cADPR was explicitly noted to have potency intermediate between these two [1][2]. A precise IC50 value for 8-N3-cADPR was not reported in the primary peer-reviewed literature.

Structure-Activity Relationship cADPR Antagonist Calcium Mobilization

Click Chemistry Compatibility: Azide-Alkyne Cycloaddition for Downstream Functionalization

The 8-azido group of 8-N3-cADPR serves not only as a photoreactive moiety but also as a functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This enables covalent conjugation of the compound or its labeled protein adducts to alkyne-bearing fluorescent dyes, biotin tags, or solid supports for detection, enrichment, and proteomic analysis . In contrast, 8-NH2-cADPR and 8-Br-cADPR lack this biorthogonal reactivity, limiting their utility to reversible pharmacological inhibition only [1]. Recent work has expanded this concept to bifunctional photo-clickable cADPR analogs (e.g., 8-N3-2′-O-propargyl-cADPR) that combine photoaffinity and click functionality [1], underscoring the unique advantage of the azido moiety.

Click Chemistry Bioorthogonal Conjugation Chemical Proteomics

8-N3-cADPR: Recommended Application Scenarios Based on Differential Evidence


Identification and Molecular Characterization of Unknown cADPR-Binding Proteins

When the primary research objective is to discover or validate the identity of proteins that bind cADPR, 8-N3-cADPR is the indispensable tool. Its unique photoaffinity labeling capability enables covalent capture of target proteins upon UV irradiation, followed by detection via incorporated [32P] radiolabel or click-conjugated fluorescent/biotin tags. The specific labeling of 140 and 100 kDa proteins in sea urchin egg microsomes validates this application [1]. This scenario is not addressable with 8-NH2-cADPR or 8-Br-cADPR, which can only reversibly occupy the binding site without permanent tagging.

Competitive Displacement Studies to Confirm Target Engagement of Novel cADPR Modulators

In pharmacological validation experiments, 8-N3-cADPR serves as a competitive probe to assess whether a test compound binds to the same site as cADPR. Because 8-N3-cADPR binding is reversible and can be displaced by cADPR and other site-specific ligands but not by unrelated nucleotides (ADP-ribose, AMP, ADP, ATP, cAMP, IP3), it provides a highly specific benchmark for target engagement studies [1]. Its intermediate antagonist potency relative to 8-NH2-cADPR also offers a useful dynamic range for competition assays.

Chemical Proteomics Workflows Requiring Covalent Tagging and Affinity Enrichment

For experiments that extend beyond simple identification to include pull-down, mass spectrometry-based proteomics, or cellular imaging, 8-N3-cADPR's dual photoaffinity and click chemistry functionality is essential [2]. The azido group permits covalent capture via photolysis, followed by CuAAC conjugation to alkyne-agarose beads for affinity purification or alkyne-fluorophores for in-gel fluorescence detection. This integrated workflow is fundamentally incompatible with 8-NH2-cADPR or 8-Br-cADPR, which lack any means of covalent attachment or subsequent functionalization.

Structure-Activity Relationship Studies on 8-Position Modifications of cADPR

8-N3-cADPR is a critical member of the 8-substituted cADPR analog series used to probe how the steric and electronic properties of the adenine 8-position modulate receptor binding, antagonist/agonist switching, and functional potency. Its placement in the potency hierarchy (between 8-NH2- and 8-Br-cADPR) provides a quantitative anchor for SAR analysis [3][4]. When planning a panel of cADPR analogs for systematic SAR, inclusion of 8-N3-cADPR is necessary for complete coverage of the 8-position pharmacophore space.

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